9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one
Description
9-(4-Methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one is a tricyclic heterocyclic compound featuring fused pyrazole, triazole, and pyrazine rings. The 4-methoxyphenyl substituent at the 9-position enhances its electronic and steric properties, influencing its biological interactions. This scaffold is structurally related to adenosine receptor (AR) antagonists, kinase inhibitors, and anti-inflammatory agents. Its fused-ring system enables strong π-π stacking and hydrogen-bonding interactions with biological targets, making it a promising candidate for therapeutic development .
Properties
IUPAC Name |
11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O2/c1-21-10-4-2-9(3-5-10)11-8-12-13-15-16-14(20)18(13)6-7-19(12)17-11/h2-8H,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPZFRWCWHJZMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NNC4=O)C3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with a suitable pyrazole derivative, followed by cyclization with a triazole precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic ring, often using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further applications.
Scientific Research Applications
9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparative Data Table
*Hypothesized based on structural similarity to MRE-3008-F20.
Key Research Findings
- Substituent Effects : The 4-methoxyphenyl group enhances A3AR affinity due to electron-donating effects and optimal steric fit .
- Synthetic Accessibility : Pyrazolo-triazolo-pyrazines require multi-step syntheses (e.g., cyclocondensation, diazotization) compared to simpler pyrazolo-pyrimidines .
- Biological Selectivity : N8-alkylation in pyrazolo-triazolo-pyrimidines (e.g., MRE-3008-F20) improves A3AR selectivity, a strategy applicable to the target compound .
Biological Activity
The compound 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- IUPAC Name : 2-{[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The tricyclic structure facilitates binding to various enzymes and receptors, leading to modulation of their activity. This interaction can result in:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in cellular proliferation and survival.
- Induction of Apoptosis : Research indicates that it can activate apoptotic pathways by cleaving poly(ADP-ribose) polymerase (PARP-1) and activating caspase-9, leading to programmed cell death.
Antiproliferative Effects
Several studies have documented the antiproliferative effects of the compound against various cancer cell lines. For instance:
- Cell Lines Tested : MV4-11 (biphenotypic B myelomonocytic leukemia), K562 (chronic myeloid leukemia), and MCF-7 (human breast cancer).
- Results : The compound exhibited significant reductions in cell viability at concentrations as low as 10 µM. Notably, it reduced the number of BrdU-positive proliferating cells from approximately 40% to around 10% in treated samples.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MV4-11 | 8.5 | PARP cleavage |
| K562 | 7.2 | Caspase activation |
| MCF-7 | 10.0 | PCNA reduction |
Anti-inflammatory Properties
In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
Study 1: Antitumor Activity
A study published in a peer-reviewed journal evaluated the efficacy of the compound against human cancer cell lines. The findings demonstrated a dose-dependent decrease in cell proliferation and highlighted the compound's potential as a novel anticancer agent.
Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanism behind the compound's biological activity. It was found that treatment with the compound resulted in increased levels of apoptotic markers and decreased expression of proliferating cell nuclear antigen (PCNA), suggesting its role in inducing apoptosis and inhibiting cell cycle progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
